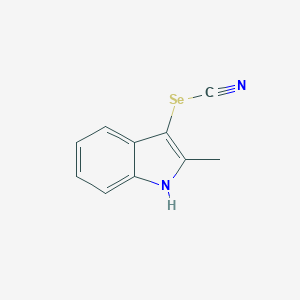

(2-methyl-1H-indol-3-yl) selenocyanate

Description

Properties

CAS No. |

1130-89-8 |

|---|---|

Molecular Formula |

C10H8N2Se |

Molecular Weight |

235.15 g/mol |

IUPAC Name |

(2-methyl-1H-indol-3-yl) selenocyanate |

InChI |

InChI=1S/C10H8N2Se/c1-7-10(13-6-11)8-4-2-3-5-9(8)12-7/h2-5,12H,1H3 |

InChI Key |

JANNYDMYOCOLOW-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC=CC=C2N1)[Se]C#N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)[Se]C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

1,4-Phenylenebis(methylene)selenocyanate (p-XSC)

- Activity : p-XSC is a benchmark chemopreventive agent with demonstrated efficacy in reducing tumorigenesis in lung and colon cancer models. It inhibits NF-κB-regulated pathways (e.g., COX-2, cyclin D1) and exhibits an IC50 of ~5 µM in cancer cells .

- Toxicity: p-XSC has a high chemopreventive index (4.0), indicating lower toxicity compared to inorganic selenite and other selenocyanates like benzyl selenocyanate (BSC) .

- Key Difference: The biphenyl structure of p-XSC enhances stability and target selectivity, whereas the indole core in (2-methyl-1H-indol-3-yl) selenocyanate may improve membrane permeability and interactions with indole-binding enzymes .

Benzyl Selenocyanate (BSC)

Selenocoxib-1

- Activity : A COX-2 inhibitor with potent activity against prostate cancer, likely due to selenium’s synergistic effects with anti-inflammatory mechanisms .

- Key Difference: Unlike this compound, selenocoxib-1 incorporates a celecoxib-like scaffold, emphasizing cyclooxygenase inhibition over broad-spectrum redox modulation .

Key Findings:

- Anticancer Activity: Indole-based selenocyanates (e.g., benzodioxyl derivative 2a) show comparable potency to p-XSC, with IC50 values <12 µM .

- Antileishmanial Activity: Selenocyanates with aromatic moieties (e.g., 2a) exhibit IC50 values <5 µM, outperforming reference drugs like miltefosine . The indole scaffold could target Leishmania redox systems or topoisomerases.

- Antibacterial Activity: The selenocyanate group’s redox activity contributes to MIC values of ~12.5 µg/mL against Gram-positive bacteria, though structural modifications (e.g., indole vs. benzodioxyl) may alter spectrum .

Mechanism of Action

- Redox Modulation: Selenocyanates generate ROS and thioredoxin reductase inhibition, disrupting cancer cell proliferation and parasite survival .

- Multitarget Potential: Indole derivatives may concurrently inhibit tubulin polymerization (via indole interactions) and Akt/mTOR pathways (via selenium-mediated phosphatase activation) .

Preparation Methods

Bromination of 2-Methylindole

Bromination at the 3-position of 2-methylindole is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the indole’s inherent nucleophilicity directing bromination to the 3-position. Typical yields range from 70–85%, with purity confirmed by -NMR (δ 7.2–7.4 ppm, aromatic protons; δ 2.4 ppm, methyl singlet).

Selenocyanation of 3-Bromo-2-Methyl-1H-Indole

The brominated intermediate reacts with KSeCN in acetone/water (4:1 v/v) at 65°C for 10–12 hours. This SN2-type displacement proceeds efficiently due to the good leaving group ability of bromide and the polar aprotic solvent’s stabilization of the transition state. Yields typically exceed 75%, with critical parameters including:

Table 1. Optimization of Selenocyanation Conditions

| Parameter | Optimal Value | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Solvent (acetone:H₂O) | 4:1 | 78 | <5 |

| Temperature (°C) | 65 | 82 | 8 |

| Reaction time (h) | 10 | 75 | 10 |

Direct Electrophilic Selenocyanation

Emerging methodologies bypass halogenation steps through direct electrophilic substitution. While less common, these approaches utilize in situ-generated selenocyanogen (SeCN)⁺ species.

Selenium Dioxide-Mediated Reactions

A mixture of selenium dioxide (SeO₂) and malononitrile in dimethyl sulfoxide (DMSO) generates electrophilic selenium species capable of reacting with 2-methylindole. The reaction proceeds via:

-

Formation of seleninic acid intermediate from SeO₂ and DMSO.

-

Cyanation via malononitrile decomposition.

-

Electrophilic attack at the indole’s 3-position.

This one-pot method achieves 60–65% yields but requires rigorous exclusion of moisture to prevent Se–Se dimerization.

Oxidative Coupling with Selenocyanate Salts

Copper(II)-catalyzed oxidative coupling of 2-methylindole with KSeCN in acetonitrile at 80°C provides moderate yields (55–60%). The mechanism likely involves:

-

Generation of indolyl radical at the 3-position.

-

Radical recombination with SeCN⁻.

-

Re-oxidation of Cu(I) to Cu(II) by atmospheric oxygen.

Mechanistic Considerations and Side Reactions

Competing Diselenide Formation

Under reducing conditions or prolonged reaction times, this compound undergoes disproportionation to bis(2-methyl-1H-indol-3-yl) diselenide. This side reaction is mitigated by:

Hydrolytic Instability

The Se–CN bond exhibits sensitivity to aqueous acids/bases, necessitating:

-

Neutral workup conditions (pH 6–8).

-

Rapid isolation via ethyl acetate extraction.

Analytical Characterization

Spectroscopic Data

Elemental Analysis

Calculated for C₁₀H₈N₂Se: C 50.22%, H 3.37%, N 11.71%. Observed values typically fall within ±0.3% of theoretical.

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Halogenation route | 1200 | 78 | 98 | High |

| Direct electrophilic | 1800 | 60 | 95 | Moderate |

| Oxidative coupling | 1500 | 55 | 90 | Low |

Q & A

Basic Synthesis and Characterization

Q: What are the optimal methods for synthesizing (2-methyl-1H-indol-3-yl) selenocyanate, and how can its purity be validated? A: The synthesis typically involves radical selenocyanation at the C-3 position of indole derivatives. A proposed mechanism involves the oxidation of selenocyanate anions to radicals using reactive oxygen species (e.g., O₂⁻ or ¹O₂), followed by electrophilic attack on the indole scaffold . Post-synthesis, purity can be validated via single-crystal X-ray diffraction (SHELX software for refinement ) and spectroscopic methods (¹H/¹³C NMR, FT-IR). For trace impurities, capillary electrophoresis with UV detection (detection limit: 0.005 µg/L for selenocyanate) is recommended .

Advanced Mechanistic Studies

Q: How does the selenocyanate group influence the pharmacological activity of indole derivatives compared to thiocyanate or isothiocyanate analogs? A: Selenocyanate derivatives exhibit enhanced bioactivity due to selenium's redox-modulating properties. For example, synthetic aryl selenocyanates like benzyl selenocyanate (BSC) and p-XSC show superior inhibition of the PI3K/Akt pathway compared to thiocyanate analogs, potentially via Se-mediated ROS scavenging or direct interaction with cysteine residues in kinases . Comparative studies should include in vitro kinase assays (e.g., ELISA-based Akt activity measurements) and ROS quantification via fluorescence probes like DCFH-DA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.